2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide
Overview
Description
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a benzenesulfonyl group, a chloro-substituted aniline, and a methoxy group. It is primarily used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide typically involves multiple steps:
Formation of Benzenesulfonyl Chloride: Benzenesulfonyl chloride is prepared by reacting benzenesulfonic acid with phosphorus pentachloride or phosphorus oxychloride.
Preparation of 5-Chloro-2-methoxyaniline: This intermediate is synthesized by chlorination of 2-methoxyaniline.
Coupling Reaction: The 5-chloro-2-methoxyaniline is then reacted with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide to form N-(benzenesulfonyl)-5-chloro-2-methoxyaniline.
Acylation: Finally, N-(benzenesulfonyl)-5-chloro-2-methoxyaniline is acylated with benzylacetyl chloride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction, crystallization, and recrystallization are commonly used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfinyl or sulfhydryl group.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of sulfinyl or sulfhydryl derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of enzymes. The benzenesulfonyl group interacts with the active site of enzymes, blocking their activity. This inhibition can affect various molecular pathways, including those involved in cell proliferation and metabolism .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Used in similar applications but lacks the additional functional groups present in 2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide.
N-(benzenesulfonyl)-5-chloro-2-methoxyaniline: An intermediate in the synthesis of the target compound, with similar but less diverse applications.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound in both research and industrial applications.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-benzylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S/c1-29-21-13-12-18(23)14-20(21)25(30(27,28)19-10-6-3-7-11-19)16-22(26)24-15-17-8-4-2-5-9-17/h2-14H,15-16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYSIOXSYIEFIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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